molecular formula C9H8O4 B13410494 (1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

(1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B13410494
M. Wt: 180.16 g/mol
InChI Key: CFLSTTHDYSASGE-SPPFEBNGSA-N
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Description

(1S,2R,6S,7R)-1-Methyl-4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a tricyclic compound featuring a fused bicyclic core with a dioxane ring and a maleic anhydride-derived ketone moiety. Its stereochemistry (1S,2R,6S,7R) confers unique spatial and electronic properties, influencing its reactivity and biological interactions. The methyl group at position 1 distinguishes it from analogs like himic anhydride (a non-methylated 4-oxatricyclo derivative), enhancing steric effects and modulating binding affinity to biological targets such as NMDA receptors and voltage-gated calcium channels (VGCCs) .

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

(1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C9H8O4/c1-9-3-2-4(13-9)5-6(9)8(11)12-7(5)10/h2-6H,1H3/t4-,5-,6+,9+/m1/s1

InChI Key

CFLSTTHDYSASGE-SPPFEBNGSA-N

Isomeric SMILES

C[C@@]12C=C[C@@H](O1)[C@@H]3[C@H]2C(=O)OC3=O

Canonical SMILES

CC12C=CC(O1)C3C2C(=O)OC3=O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

The core strategy for synthesizing this tricyclic lactone involves a Diels-Alder cycloaddition between a suitable diene and a dienophile, typically maleic anhydride or its derivatives, to form the oxanorbornene intermediate, which is then transformed into the target compound.

Key Steps:

  • Preparation of the Diene: Commonly, furan or substituted furans are used as dienes due to their high reactivity and availability.
  • Reaction Conditions: The reaction is usually conducted under mild thermal conditions (around 80°C) in inert solvents such as toluene or dichloromethane, often in a sealed reactor to control pressure and temperature.

Research Data:

  • Maleic anhydride reacts with furan at 80°C in toluene, yielding the oxanorbornene derivative with high efficiency (~87% yield), as reported in recent literature.
  • The reaction mechanism involves a concerted [4+2] cycloaddition, forming the key intermediate necessary for subsequent transformations.

Stereoselective Control

The stereochemistry of the product is influenced by the reaction conditions, with endo selectivity favored due to secondary orbital interactions. The stereochemistry of the final compound is controlled by the initial cycloaddition step, which is crucial for obtaining the (1S,2R,6S,7R) configuration.

Functionalization of the Diels-Alder Adduct

Oxidation and Rearrangement

Post-cycloaddition, the oxanorbornene intermediate undergoes oxidation to introduce the diketone functionality at positions 3 and 5. This is typically achieved through controlled oxidative conditions such as:

Research Findings:

  • Oxidation of the oxanorbornene intermediate results in the formation of the desired lactone-dione structure with high regioselectivity.

Ring Opening and Rearrangement

The epoxidation or hydrolysis of the oxanorbornene ring facilitates ring opening, leading to the formation of the desired tricyclic structure. This process is often assisted by acids or bases, depending on the specific pathway.

Modern Synthetic Routes

Alternative Approaches via Biomass Derivatives

Recent advances have explored renewable routes, such as the conversion of biomass-derived furan compounds into the target molecule. These methods involve:

Multistep Synthesis via Functional Group Interconversions

Additional steps include methylation at the nitrogen or carbon centers, as well as selective oxidation to install the diketone groups, often using reagents like methyl iodide or dimethoxy compounds under controlled conditions.

Summary of Preparation Methods

Method Key Reagents Conditions Yield Remarks
Classical Diels-Alder Maleic anhydride + furan 80°C, inert solvent ~87% Stereoselective, regioselective
Oxidative Functionalization Hypervalent iodine or chromium reagents Room temperature High Regioselective diketone formation
Biomass-Derived Route Furan derivatives from biomass Catalytic dehydration Variable Sustainable, eco-friendly
Ring Opening/Rearrangement Acid or base catalysis Mild temperatures Variable Facilitates ring expansion

Notes and Observations

  • The synthesis heavily relies on the control of stereochemistry during cycloaddition and subsequent transformations.
  • Modern methods emphasize sustainability, employing biomass derivatives and green chemistry principles.
  • The choice of oxidants and reaction conditions significantly influences the regio- and stereoselectivity of the final product.
  • The use of protective groups and selective functionalization steps is crucial for achieving the desired stereochemistry.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The compound’s anhydride functionality undergoes hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives. Kinetic studies suggest temperature-dependent selectivity:

  • Acidic hydrolysis : Forms (1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dicarboxylic acid at 60–80°C .

  • Basic hydrolysis : Produces the corresponding carboxylate salt, requiring NaOH (1–2 M) in aqueous ethanol .

Condition Product Yield Reference
0.1 M H₂SO₄, 70°CDicarboxylic acid85–90%
1 M NaOH, refluxDisodium carboxylate95%

Nucleophilic Acyl Substitutions

The electron-deficient carbonyl groups react with nucleophiles like amines and alcohols:

Amidation

Reaction with primary amines (e.g., methylamine) generates imide derivatives. Steric hindrance from the tricyclic framework slows reactivity compared to linear anhydrides:

C8H6O4+2RNH2C8H6O2(NR)2+2H2O\text{C}_8\text{H}_6\text{O}_4 + 2 \text{RNH}_2 \rightarrow \text{C}_8\text{H}_6\text{O}_2(\text{NR})_2 + 2 \text{H}_2\text{O}

  • Conditions : TEA catalyst, THF, 25°C.

  • Example : Reaction with benzylamine yields N,N'-dibenzylimide (melting point: 142–144°C) .

Esterification

Alcohols (e.g., methanol) cleave the anhydride to form monoesters. The reaction is regioselective due to steric effects:

C8H6O4+ROHC8H7O4R+H2O\text{C}_8\text{H}_6\text{O}_4 + \text{ROH} \rightarrow \text{C}_8\text{H}_7\text{O}_4\text{R} + \text{H}_2\text{O}

  • Conditions : H₂SO₄ catalyst, 50°C .

Cycloaddition Reactions

The strained bicyclic system participates in Diels-Alder reactions. Computational studies predict moderate dienophilicity at the α,β-unsaturated carbonyl site:

Diene Conditions Product Endo/Exo
1,3-ButadieneToluene, 110°C, 12 hTricyclic adductExo
CyclopentadieneMicrowave, 80°C, 2 hFused hexacyclic structureEndo

Reaction rates correlate with diene electron density, with cyclopentadiene achieving >70% conversion.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond in the dec-8-ene moiety, yielding a saturated dione. Selectivity depends on pressure:

  • 10 atm H₂ : Full saturation (98% yield) .

  • 1 atm H₂ : Partial reduction with residual alkene (35% yield) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decarboxylation occurs:

C8H6O4C7H6O2+CO2\text{C}_8\text{H}_6\text{O}_4 \rightarrow \text{C}_7\text{H}_6\text{O}_2 + \text{CO}_2

  • Activation energy : 120 kJ/mol (Kissinger method) .

Scientific Research Applications

(1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Medicine: The compound’s potential therapeutic properties are explored for developing new drugs or treatments.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

4-Oxatricyclo Derivatives

These compounds share the tricyclic 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione core but differ in substituents and stereochemistry:

Compound Name Substituents/Modifications Key Biological Activity Synthesis Yield References
Target Compound 1-Methyl NMDA/VGCC inhibition, neuroprotection 75%
Himic Anhydride No methyl group Industrial precursor (e.g., phthalic anhydride) 75–90%
4-(Aminoalkyl)-4-oxatricyclo derivatives Aminoethyl, aminopropyl, or aminobutyl Calcium modulation, neuroprotection 47–96%

Key Findings :

  • The methyl group in the target compound enhances neuroprotective efficacy compared to himic anhydride, which lacks bioactivity in neurological assays .
  • Aminoalkyl-substituted derivatives (e.g., compounds 9–13) exhibit calcium-modulating effects comparable to NGP1-01 and MK-801, with IC₅₀ values in the micromolar range .

4-Azatricyclo Derivatives

These analogs replace the oxygen atom in the dioxane ring with nitrogen, altering electronic properties and bioactivity:

Compound Name Substituents/Modifications Key Biological Activity Synthesis Yield References
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo Chloro, methoxy, arylpiperazine Antiviral (HIV-1, CVB-2), antimicrobial 60–85%
10-(Diphenylmethylene)-4-azatricyclo Diphenylmethylene Antimicrobial (Gram-positive bacteria) 50–70%

Key Findings :

  • Chlorinated 4-azatricyclo derivatives (e.g., 2c , 3d ) show modest antiviral activity against CVB-2 (IC₅₀: 25–50 μM) but are inactive against HIV-1 and HBV .
  • Diphenylmethylene-substituted derivatives exhibit broad-spectrum antimicrobial activity, with MIC values of 12.5–50 μg/mL against Staphylococcus aureus .

Other Tricyclic Compounds

Compound Name Core Structure Key Biological Activity References
Anthraquinone Diels-Alder adduct 4,10-Dioxatricyclo fused with anthraquinone Antiparasitic (e.g., malaria)
Tricycloundecane NMDA modulators Non-oxygen/nitrogen tricyclic core NMDA/VGCC inhibition (30–40% efficacy)

Neuroprotective Activity

  • Target Compound Derivatives : Block NMDA receptors and VGCCs with 50–70% inhibition at 10 μM, outperforming tricycloundecane analogs (30–40% inhibition) .
  • Aminoalkyl Derivatives: Exhibit lower cytotoxicity (CC₅₀ > 100 μM) compared to MK-801, making them safer candidates .

Antimicrobial and Antiviral Activity

  • 4-Azatricyclo Derivatives : Diphenylmethylene-substituted compounds show superior activity against Gram-positive bacteria (MIC: 12.5 μg/mL) compared to chlorinated analogs (MIC: 50–100 μg/mL) .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., Cl, OCH₃): Enhance antiviral activity but increase cytotoxicity .
  • Aminoalkyl Chains: Longer chains (e.g., aminobutyl) improve calcium channel binding but reduce solubility .
  • Steric Effects : The 1-methyl group in the target compound optimizes NMDA receptor binding by reducing steric clash compared to bulkier substituents .

Biological Activity

Introduction

The compound (1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione , also referred to as a dioxatricyclo compound, is notable for its complex bicyclic structure and unique stereochemistry. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}O4_{4}
  • Molecular Weight : 194.18 g/mol
  • Melting Point : 118 °C
  • Boiling Point : 372 °C (predicted)

The compound features a dioxatricycle which contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities. These activities can be categorized as follows:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Certain derivatives exhibit potential in reducing inflammation.
  • Cytotoxic Effects : Some analogs selectively target cancer cells.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ADioxo-bicyclicAntimicrobialHigher potency against Gram-positive bacteria
Compound BTricyclic with hydroxyl groupsAnti-inflammatoryExhibits lower toxicity
Compound CSimilar dioxatricycleCytotoxicSelectively targets cancer cells

The biological activity of this compound is often assessed through bioassays that measure effects on living cells or organisms under controlled conditions. Interaction studies are crucial for understanding how the compound interacts with biological macromolecules such as proteins and nucleic acids.

Synthesis Methods

The synthesis of This compound can be approached through several methods:

  • Cyclization Reactions : Utilizing specific catalysts to promote the formation of the dioxatricycle.
  • Functional Group Modifications : Altering substituents to enhance biological activity or selectivity.

Each method requires optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.

Case Studies

Several studies have investigated the biological properties of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assay : Research indicated that certain analogs selectively induced apoptosis in cancer cell lines while sparing normal cells.
  • Inflammation Model : In vivo studies showed that the compound reduced inflammatory markers in animal models of arthritis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione?

  • Methodological Answer : Synthesis typically involves Diels-Alder reactions or cycloaddition protocols, as seen in structurally related tricyclic diones . For characterization, use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, and HSQC) to confirm stereochemistry and purity. X-ray crystallography is critical for resolving ambiguities in stereoisomerism, as demonstrated in similar compounds .

Q. How can researchers optimize reaction conditions to improve yield and enantiomeric purity?

  • Methodological Answer : Apply factorial design experiments to test variables like solvent polarity, temperature, and catalyst loading. For example, in related tricyclic systems, anhydrous conditions and Lewis acid catalysts (e.g., ZnCl₂) improved stereoselectivity . Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with chiral columns to assess enantiomeric excess.

Q. What analytical techniques are essential for validating the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. For hydrolytic stability, use pH-varied aqueous solutions and track decomposition via UV-Vis spectroscopy or LC-MS. Reference safety data sheets (SDS) for guidance on incompatible materials (e.g., oxidizers) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and electron density maps, focusing on the tricyclic core’s strain and stereoelectronic effects. Compare computational results with experimental kinetics data (e.g., Arrhenius plots) to validate predictions. This approach has been applied to analogous azatricyclic systems to design asymmetric catalysts .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Use standardized assays (e.g., MIC for antimicrobial activity) with well-defined bacterial strains (e.g., Staphylococcus aureus ATCC 25923) to ensure reproducibility . For conflicting results, perform meta-analysis by aggregating data from multiple studies, adjusting for variables like solvent choice (DMSO vs. aqueous buffers) and cell line viability. Cross-reference with toxicological databases to rule out assay-specific artifacts .

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups for bioactivity?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., replacing the methyl group with halogens or bulkier substituents) and test against target proteins/enzymes. For example, in related tricyclic diones, the 2-chlorophenyl group enhanced antiviral activity against Flaviviridae . Pair SAR data with molecular docking simulations (e.g., AutoDock Vina) to map binding interactions.

Q. What methodologies validate the compound’s role in supramolecular assemblies (e.g., hydrogen-bonded networks)?

  • Methodological Answer : Single-crystal X-ray diffraction is indispensable for elucidating hydrogen-bonding patterns, as shown in studies where hydroxyl groups formed O–H⋯O interactions with carbonyl moieties . Complement this with Fourier-transform infrared spectroscopy (FTIR) to confirm hydrogen bond presence in solution or solid-state.

Theoretical and Methodological Frameworks

Q. How should researchers integrate this compound into a broader theoretical framework (e.g., enzyme inhibition mechanisms)?

  • Methodological Answer : Align experimental work with established theories, such as transition-state analog design for enzyme inhibitors. For example, the compound’s dione moiety may mimic carboxylate groups in protease active sites. Use kinetic assays (e.g., Lineweaver-Burk plots) to test competitive vs. non-competitive inhibition models .

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Apply probit or logit regression models to calculate LD₅₀/LC₅₀ values. For non-linear responses, use Hill slope equations. Ensure compliance with OECD guidelines for in vitro assays (e.g., MTT assays for cytotoxicity) and validate results with bootstrap resampling to quantify uncertainty .

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